

## cross-validation of osimertinib assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025



# A Researcher's Guide to Cross-Validation of Osimertinib Assays

For researchers, scientists, and professionals in drug development, the ability to reliably and consistently measure osimertinib levels and its target mutations is critical for both clinical efficacy and patient safety. This guide provides a comparative overview of cross-validation studies for two main categories of osimertinib-related assays: bioanalytical assays for quantifying the drug and its metabolites, and molecular assays for detecting EGFR T790M resistance mutations.

### Bioanalytical Assay Cross-Validation: Quantifying Osimertinib

The accurate measurement of osimertinib concentration in biological matrices is fundamental for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for this is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, other methods have been developed and validated against this standard, offering potential advantages in speed or sample type.

#### **Comparative Performance of Bioanalytical Methods**

Cross-laboratory and cross-method validation studies ensure that different analytical techniques produce comparable results. Key performance metrics include accuracy, precision,



and the lower limit of quantification (LLOQ).

| Method<br>Type     | Matrix                           | LLOQ<br>(ng/mL)   | Accuracy<br>(%)                                             | Intra-day<br>Precision<br>(% RSD)         | Inter-day<br>Precision<br>(% RSD)         | Study<br>Referenc<br>e |
|--------------------|----------------------------------|-------------------|-------------------------------------------------------------|-------------------------------------------|-------------------------------------------|------------------------|
| UPLC-<br>MS/MS     | Plasma                           | 1                 | 93.2 - 99.3                                                 | 0.2 - 2.3                                 | Not<br>Reported                           | [1][2][3]              |
| UPLC-<br>MS/MS     | Dried<br>Blood<br>Spots<br>(DBS) | 1                 | 96.7 - 99.6                                                 | 0.5 - 10.3                                | Not<br>Reported                           | [1][2]                 |
| MALDI-IM-<br>MS/MS | Plasma                           | 5                 | Not explicitly stated, but validated per FDA/EMA guidelines | Not<br>Reported                           | Not<br>Reported                           |                        |
| UPLC-<br>TOF-MS    | Rat<br>Plasma                    | 1                 | Within<br>±15% of<br>nominal                                | 5.38 - 9.76                               | 6.02 - 9.46                               | -                      |
| HPLC-<br>MS/MS     | Human<br>Plasma                  | Not<br>Specified  | Met pre-<br>specified<br>requiremen<br>ts                   | Met pre-<br>specified<br>requiremen<br>ts | Met pre-<br>specified<br>requiremen<br>ts | _                      |
| RP-HPLC            | Not<br>Specified                 | 1.2 (as<br>μg/ml) | 100.013 -<br>100.018                                        | Within<br>acceptance<br>limits            | Within<br>acceptance<br>limits            | _                      |

#### **Experimental Protocols: Bioanalytical Assays**

1. Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Plasma and DBS



- Sample Preparation:
  - Plasma: Protein precipitation using methanol.
  - Dried Blood Spots (DBS): Extraction from hemaPEN microsamples.
- Chromatography: A 6-minute UPLC method.
- Detection: Tandem mass spectrometry.
- Validation: The assay was validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to bioanalytical guidelines.
- Cross-Validation: Measurements from DBS were compared with plasma levels using the Bland-Altman method, which showed high concordance.
- 2. Matrix-Assisted Laser Desorption/Ionization (MALDI)-Ion Mobility (IM)-MS/MS
- Objective: To provide a rapid alternative to LC-MS/MS.
- Sample Preparation: A liquid-liquid extraction procedure designed to concentrate osimertinib
  and the internal standard. The extract is then deposited directly onto MALDI targets.
- Analysis: MALDI-IM-MS/MS analysis. The entire process from sample preparation to data extraction takes approximately 3 minutes per sample.
- Validation: The method was fully validated following FDA and EMA guidelines.
- Cross-Validation: Twenty-five clinical samples were analyzed using both the MALDI-IM-MS/MS assay and a fully validated LC-MS/MS method. The results showed a significant correlation, confirming the reliability of the MALDI-based method for patient monitoring.

### **Workflow for Bioanalytical Method Cross-Validation**

The following diagram illustrates a typical workflow for validating a new bioanalytical assay against a standard method.





Click to download full resolution via product page

Bioanalytical Assay Cross-Validation Workflow



## Molecular Assay Cross-Validation: Detecting EGFR T790M

The emergence of the EGFR T790M mutation is the most common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). Osimertinib was specifically designed to target this mutation. Therefore, accurate and sensitive detection of T790M in tissue or liquid biopsies is essential for guiding treatment decisions. Cross-laboratory studies are crucial for ensuring that different testing platforms deliver consistent results.

#### **Comparative Performance of T790M Detection Platforms**

Multiple technologies are used for T790M testing, with digital platforms often showing higher sensitivity than non-digital ones. Concordance between local laboratory testing and a central reference laboratory is a key metric in these studies.



| Platform/Meth<br>od                   | Sample Type             | Concordance<br>(vs.<br>Central/Other<br>Method)                       | Key Finding                                                                                       | Study<br>Reference |
|---------------------------------------|-------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------------|
| Cobas EGFR<br>Mutation Test v2        | Tissue Biopsy           | 91% (Local vs.<br>Central Labs)                                       | A reliable platform for T790M testing, even with small biopsy samples.                            |                    |
| AmoyDx Super-<br>ARMS vs. Cobas<br>v2 | Plasma & Non-<br>plasma | 93% (for T790M<br>detection)                                          | AmoyDx kit showed a higher overall T790M detection rate compared to the Cobas kit.                | -<br>-             |
| ddPCR vs.<br>Cobas                    | Plasma                  | Not Quantified                                                        | ddPCR detected<br>a substantially<br>higher number of<br>T790M mutations<br>compared to<br>Cobas. |                    |
| Various PCR &<br>NGS Methods          | Spiked Plasma           | Two labs achieved 100% correct identification (AmoyDx kit and ddPCR). | Performance of other methods (Cobas, NGS, Idylla) was within their known sensitivity ranges.      | <u>-</u>           |



|              |              |     | Digital platforms  |
|--------------|--------------|-----|--------------------|
|              | Plasma ctDNA |     | (like BEAMing      |
| BEAMing dPCR |              |     | and ddPCR)         |
| vs. Tissue   |              | 70% | outperformed       |
| vs. rissue   |              |     | non-digital ones   |
|              |              |     | in sensitivity and |
|              |              |     | concordance.       |

#### **Experimental Protocols: Molecular Assays**

- 1. International Collaborative Study on Liquid Biopsy
- Objective: To compare the sensitivity of different in-house liquid biopsy platforms for detecting T790M and other EGFR mutations.
- Samples: 10 plasma samples were spiked with cell-line DNA containing known EGFR mutations (T790M, del19, L858R) at varying concentrations.
- Participants: 21 laboratories across seven Central and Eastern European countries participated.
- Methods: Each laboratory used its in-house PCR-based or NGS-based methods as they would in routine clinical practice.
- Outcome: The study described the performance and differences in sensitivity among the various platforms used, highlighting that Droplet Digital PCR (ddPCR) and certain kit combinations could correctly identify all mutations.
- 2. Central vs. Local Laboratory Testing (AURA Study)
- Objective: To determine T790M status for patient enrollment in a Phase I study of AZD9291 (osimertinib).
- Samples: Fresh tissue biopsies taken after progression on a prior EGFR-TKI.
- Methods:



- o Central Labs (3): Utilized the Roche Cobas EGFR Mutation test.
- Local Labs: Employed a variety of different mutation detection methods.
- Outcome: A high overall concordance of 91% was observed between central and local testing. However, the study noted that variability in the sensitivity of local methods led to some inconsistencies.

#### **Osimertinib's Mechanism and Resistance Pathway**

The diagram below outlines the signaling pathway targeted by osimertinib and the role of the T790M mutation in conferring resistance to earlier-generation TKIs.



Click to download full resolution via product page

Osimertinib's Role in EGFR-Mutated NSCLC



#### Conclusion

Cross-validation of osimertinib assays, whether for measuring drug concentration or detecting resistance mutations, is paramount for reliable clinical decision-making and robust research outcomes. For bioanalytical methods, LC-MS/MS remains the benchmark, but validated alternatives like MALDI-IM-MS/MS and DBS sampling offer compelling advantages in terms of speed and convenience. In the realm of molecular diagnostics, while various platforms can detect the T790M mutation, digital PCR and NGS-based methods generally offer higher sensitivity. Inter-laboratory studies reveal that while concordance can be high, standardization of methods is essential to minimize variability and ensure that all patients who could benefit from osimertinib are correctly identified.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-validation of osimertinib assays between different laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2766964#cross-validation-of-osimertinib-assays-between-different-laboratories]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com